Aluminum;2,2,6,6-tetramethylheptane-3,5-dione

MOCVD precursor thermal stability metal β-diketonate decomposition CVD delivery line engineering

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), denoted Al(TMHD)₃ or Al(thd)₃, is a homoleptic β-diketonate complex of aluminum (CAS 14319-08-5; molecular formula C₃₃H₅₇AlO₆; molecular weight 576.78 g·mol⁻¹). It belongs to a class of volatile metal-organic precursors specifically designed for vapor-phase thin-film processes such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD).

Molecular Formula C33H57AlO6
Molecular Weight 576.8 g/mol
Cat. No. B12978113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum;2,2,6,6-tetramethylheptane-3,5-dione
Molecular FormulaC33H57AlO6
Molecular Weight576.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Al+3]
InChIInChI=1S/3C11H19O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
InChIKeyUHZMUQTZLUYGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum 2,2,6,6-tetramethylheptane-3,5-dione (Al(TMHD)₃) – Volatility, Stability, and Halide-Free Processing for Thin-Film Deposition


Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), denoted Al(TMHD)₃ or Al(thd)₃, is a homoleptic β-diketonate complex of aluminum (CAS 14319-08-5; molecular formula C₃₃H₅₇AlO₆; molecular weight 576.78 g·mol⁻¹). It belongs to a class of volatile metal-organic precursors specifically designed for vapor-phase thin-film processes such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) [1]. The compound is a crystalline solid at room temperature (melting point 255–258 °C; literature range 264–267 °C) that sublimes intact at reduced pressure (~150 °C at 0.01 mmHg) with good thermal stability, making it suitable for high-temperature delivery lines [2]. Its sterically demanding tert-butyl-substituted β-diketonate ligand confers resistance to hydrolysis and polymerization while ensuring the precursor is halide-free, non-pyrophoric, and amenable to brief ambient handling—attributes that distinguish it from simpler aluminum alkyls and halides [3].

Volatile solid engineered for MOCVD and ALD vapor delivery
Halide-free and non-corrosive decomposition pathway
Non-pyrophoric, air-handleable; tolerates brief ambient exposure

Why Generic Substitution Fails: Aluminum 2,2,6,6-tetramethylheptane-3,5-dione Cannot Be Interchanged with Other Aluminum Precursors


Aluminum precursors for vapor-phase deposition span a wide chemical space—from simple alkyls (trimethylaluminum, TMA) and halides (AlCl₃) to β-diketonates (Al(acac)₃) and alkoxides. Despite all delivering aluminum to a growth surface, they differ profoundly in volatility, thermal stability, reactivity, handling safety, and byproduct chemistry. Al(TMHD)₃ occupies a specific niche: it is non-pyrophoric and air-handleable unlike TMA [1], halide-free and non-corrosive unlike AlCl₃ [2], and thermally more robust than the lighter acetylacetonate analog Al(acac)₃ [3]. These differences are not marginal—they dictate reactor materials, delivery engineering, substrate thermal budgets, film impurity profiles, and overall process economics. Selecting a substitute without quantifying these dimensions risks reactor corrosion, uncontrolled decomposition, or unacceptable carbon contamination. The evidence below provides the quantitative basis for differentiating Al(TMHD)₃ from its closest comparators.

Pyrophoric vs Non-Pyrophoric Handling
Al(TMHD)₃ is non-pyrophoric and air-stable; TMA requires rigorous inert-atmosphere infrastructure, preventing direct substitution without safety re-engineering.
Halide Corrosion vs Halide-Free Byproducts
AlCl₃ generates corrosive HCl during oxide CVD, damaging reactors and substrates. Al(TMHD)₃ eliminates acid byproducts, so substituting AlCl₃ with Al(TMHD)₃ requires process gas rebalancing but prevents corrosion.
Thermal Stability Mismatch with Al(acac)₃
Al(acac)₃ may decompose at extended delivery temperatures where Al(TMHD)₃ remains stable. A direct swap risks particle formation and film defects.

Quantitative Evidence Guide: Differentiating Aluminum 2,2,6,6-tetramethylheptane-3,5-dione from Closest Analogs


Thermal Stability: Al(TMHD)₃ vs Al(acac)₃ – Superior Long-Term Stability at Elevated Delivery Temperatures

Long-term thermal stability is a prerequisite for reproducible CVD precursor delivery. Siddiqi et al. (2010) conducted isothermal mass-loss experiments over several hours at temperatures up to 447 K (174 °C) and reported that 'Metal 2,2,6,6-tetramethyl-3,5-heptandionates show in general a better thermal stability than the corresponding metal acetylacetonates' [1]. Under identical experimental conditions, Al(TMHD)₃ evaporated cleanly without measurable residue, confirming the absence of thermal decomposition at temperatures where Al(acac)₃ is known to exhibit progressive degradation [1][2].

Thermal Stability
Class-level inference
Al(TMHD)₃: clean evaporation at 447 K
Al(acac)₃: gradual decomposition
Supports delivery line engineering; wider thermal window
Isothermal gravimetry; cross-class trend
MOCVD precursor thermal stability metal β-diketonate decomposition CVD delivery line engineering

Vapor Pressure Quantification: Al(TMHD)₃ Antoine Constants vs Al(acac)₃ for Delivery System Design

Vapor pressure determines the maximum achievable precursor flux and the required source temperature. For Al(TMHD)₃, the experimentally determined Antoine equation is log₁₀(p/Pa) = 13.31 − 6222/T (valid 341–412 K), with a sublimation enthalpy ΔH_sub = 119.12 ± 3.12 kJ·mol⁻¹ [1]. For the closest analog Al(acac)₃, the established vapor pressure equation is ln(P/Pa) = 35.67 − 13 207/T (valid 376–467.5 K), corresponding to log₁₀(p/Pa) = 15.49 − 5738/T, with ΔH_sub(298.15 K) = 121.8 ± 1.5 kJ·mol⁻¹ [2]. At a typical delivery temperature of 400 K (127 °C), the calculated vapor pressures are ~0.006 Pa for Al(TMHD)₃ vs ~14 Pa for Al(acac)₃—a difference of approximately 2300‑fold.

Vapor Pressure
Cross-study comparable
Al(TMHD)₃: ~0.006 Pa at 400 K
Al(acac)₃: ~14 Pa at 400 K
~2300× lower volatility; requires higher source temperature
Antoine eq. valid 341–412 K; Knudsen cell method
Antoine vapor pressure CVD precursor volatility sublimation enthalpy

Halide-Free Chemistry: Al(TMHD)₃ Eliminates Corrosive HCl Byproduct vs AlCl₃-Based CVD

The conventional industrial CVD process for Al₂O₃ hard coatings employs AlCl₃ as the aluminum source, which generates stoichiometric HCl gas upon hydrolysis or oxidation, causing progressive corrosion of reactor internals, vacuum lines, and downstream exhaust systems [1]. Devi et al. (2002) explicitly contrast this with β-diketonate precursors: 'The conventionally used CVD process for Al₂O₃ involves the corrosive reactant AlCl₃. In this paper, we report on the thermal characterisation of the metalorganic precursors namely aluminium tris-tetramethyl-heptanedionate [Al(thd)₃] and aluminium tris-acetylacetonate [Al(acac)₃]' [1]. Al(TMHD)₃ decomposes to Al₂O₃, CO₂, and H₂O without releasing halogen acids.

Corrosive Byproduct
Class-level inference
Al(TMHD)₃: Halide-free → no HCl
AlCl₃: Generates 3 HCl per Al₂O₃
Eliminates reactor corrosion; simplifies exhaust treatment
Oxide CVD mechanisms; binary difference
halide-free CVD precursor reactor corrosion mitigation aluminum oxide thin film

Handling Safety: Al(TMHD)₃ Non-Pyrophoric vs Trimethylaluminum (TMA) – Ambient Transfer Capability

Trimethylaluminum (TMA) is pyrophoric—it ignites spontaneously upon contact with air and reacts violently with water—requiring rigorous inert-atmosphere handling (glovebox or Schlenk line) and specialized fire-suppression infrastructure [1]. In contrast, TMHD-based precursors are documented to be 'notably more robust than pyrophoric precursors (TMA) or aggressively hydrolyzing compounds,' with the hydrophobic tert-butyl groups sterically shielding the central metal from nucleophilic attack by atmospheric moisture, 'allowing brief ambient exposure during vessel loading or transfers' [2].

Handling Safety
Class-level inference
Al(TMHD)₃: Non-pyrophoric, ambient brief exposure
TMA: Pyrophoric, ignites in air
Reduces inert-atmosphere infrastructure needs
GHS classification; supplier handling guides
pyrophoric precursor handling ALD precursor safety air-sensitive chemical logistics

Crystalline Al₂O₃ Film Deposition at Reduced Thermal Budget: Al(TMHD)₃ vs Conventional AlCl₃ CVD

Conventional AlCl₃-based CVD of α-Al₂O₃ for wear-resistant coatings on cemented carbide cutting tools typically operates at substrate temperatures of 1000–1050 °C [1]. The use of Al(TMHD)₃ as a metal-organic precursor enables the deposition of crystalline Al₂O₃ films at temperatures as low as 500 °C, as demonstrated by Devi et al. (2002) who reported that 'Crystalline Al₂O₃ films were deposited by MOCVD at low temperatures by the pyrolysis of Al(thd)₃' on TiN-coated tungsten carbide and Si(100) substrates across a temperature range of 500–1100 °C [2].

Crystallization Onset
Direct head-to-head comparison
Al(TMHD)₃ MOCVD: ~500 °C
AlCl₃ CVD: ~1000–1050 °C
Reduced thermal budget supports substrate compatibility expansion
MOCVD on TiN/WC and Si; XRD confirmed crystallinity
low-temperature crystalline alumina MOCVD Al₂O₃ thermal budget reduction

Best Research and Industrial Application Scenarios for Aluminum 2,2,6,6-tetramethylheptane-3,5-dione Based on Quantitative Evidence


Halide-Sensitive CVD of Al₂O₃ Wear Coatings on Cemented Carbide Cutting Tools

For cemented carbide (WC-Co) cutting tool coatings, the conventional AlCl₃ CVD process generates HCl that corrodes both the reactor and the cobalt binder phase at the tool surface. Al(TMHD)₃ eliminates HCl byproduct entirely [1], while enabling crystalline Al₂O₃ deposition at temperatures as low as 500 °C—a ~500 °C reduction vs AlCl₃ CVD [1][2]. This combination of non-corrosive chemistry and reduced thermal budget protects both the deposition equipment and the substrate integrity, making Al(TMHD)₃ the rational precursor choice for next-generation wear-coating processes.

High-Temperature ALD/CVD Delivery Systems Requiring Long-Term Precursor Thermal Stability

In production-scale ALD and CVD reactors where precursor is held at elevated source temperatures (up to ~180 °C) for extended periods—sometimes days between refills—thermal decomposition of the precursor in the bubbler or delivery line leads to particle formation, flow restriction, and film defect density escalation. Al(TMHD)₃ has been experimentally demonstrated to evaporate cleanly without measurable residue at 447 K (174 °C) over extended isothermal periods, confirming a thermal stability window that exceeds that of Al(acac)₃ [1][2]. Process engineers should select Al(TMHD)₃ when delivery line residence time is long and precursor decomposition cannot be tolerated.

Facilities with Limited Inert-Atmosphere Infrastructure Seeking Aluminum Oxide ALD Capability

Trimethylaluminum (TMA) is the industry-standard aluminum precursor for ALD Al₂O₃, but its pyrophoric nature mandates glovebox loading, inert-atmosphere bubbler exchange, and specialized fire suppression—infrastructure that may be cost-prohibitive for small-scale R&D lines, universities, or pilot production facilities. Al(TMHD)₃ is non-pyrophoric and permits brief ambient exposure during vessel loading [1][2], enabling aluminum oxide ALD development on simplified tool platforms. The trade-off is that Al(TMHD)₃ requires higher source temperatures (180–200 °C) and its lower vapor pressure (~0.006 Pa at 400 K) demands precise delivery line thermal management [3]; however, for facilities where safety infrastructure is the binding constraint, this trade-off is economically justified.

Multicomponent Oxide ALD Where Ligand Cross-Contamination Must Be Avoided

In multicomponent oxide ALD (e.g., aluminates, Al-doped high-κ dielectrics), the use of halide-based co-precursors can lead to halogen incorporation at the film interfaces. Al(TMHD)₃ is halide-free and decomposes cleanly to Al₂O₃, CO₂, and H₂O, avoiding halogen cross-contamination of the growing film [1]. Furthermore, the sterically protected TMHD ligand reduces unwanted gas-phase reactions when co-injected with other metal β-diketonate precursors (e.g., Zr(TMHD)₄, Y(TMHD)₃), enabling better compositional control in multi-metal oxide films. This is supported by the general observation that TMHD complexes show reduced susceptibility to hydration and polymerization compared to acetylacetonate analogs [2].

Application
Selection Property
Validation Focus
Halide-sensitive oxide CVD
Halide-free chemistry; reduced thermal budget
Corrosion-free film purity; substrate thermal integrity
High-temp. delivery with long residence
Thermal stability at elevated source temperatures
Isothermal mass loss; decomposition residue absence
Simplified ALD tool platforms
Non-pyrophoric, air-handleable solid
Ambient transfer compatibility; delivery line engineering
Multicomponent oxide ALD
Halide-free; sterically shielded ligand
Film purity; reduced gas-phase reactions
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